molecular formula C7H4ClFO2 B6227617 2-chloro-6-fluoro-4-hydroxybenzaldehyde CAS No. 917827-97-5

2-chloro-6-fluoro-4-hydroxybenzaldehyde

Cat. No.: B6227617
CAS No.: 917827-97-5
M. Wt: 174.6
InChI Key:
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Description

2-chloro-6-fluoro-4-hydroxybenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C7H4ClFO2 and a molecular weight of 174.56 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-6-fluoro-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . This reaction typically requires controlled conditions to ensure the selective formation of the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-6-fluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 2-chloro-6-fluoro-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2-chloro-6-fluoro-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of antiseptics like dicloxacillin and flucloxacillin.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the halogen atoms may influence the compound’s reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzaldehyde: Similar structure but lacks the hydroxyl group.

    2-chloro-4-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.

    2-fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the chlorine atom.

Uniqueness

2-chloro-6-fluoro-4-hydroxybenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

CAS No.

917827-97-5

Molecular Formula

C7H4ClFO2

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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